N-(1-hexoxyethyl)acetamide

Description

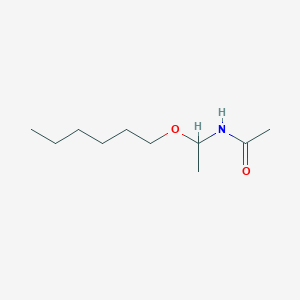

N-(1-Hexoxyethyl)acetamide is an acetamide derivative characterized by a hexoxyethyl group (-OCH2CH2C4H9) attached to the nitrogen atom of the acetamide backbone. Its structure combines an ether-linked hexyl chain with the polar acetamide moiety, suggesting a balance between lipophilicity and solubility. Acetamides are widely studied for their pharmacological and material science applications, with substituents dictating their physicochemical and biological properties .

Properties

CAS No. |

133492-58-7 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-(1-hexoxyethyl)acetamide |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-8-13-10(3)11-9(2)12/h10H,4-8H2,1-3H3,(H,11,12) |

InChI Key |

XAGVPCNJMRXHPW-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(C)NC(=O)C |

Canonical SMILES |

CCCCCCOC(C)NC(=O)C |

Synonyms |

Acetamide, N-[1-(hexyloxy)ethyl]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The hexoxyethyl group distinguishes N-(1-hexoxyethyl)acetamide from other acetamides. Key comparisons include:

- Aryl-Substituted Acetamides: N-(3-Chlorophenyl)acetamide (): Contains a chlorophenyl group, enhancing rigidity and electron-withdrawing effects. This substituent favors π-π stacking in crystal structures and modulates enzyme inhibition (e.g., MAO-B) . N-(4-Methoxyphenyl)acetamide (): The methoxy group improves solubility via hydrogen bonding and shows anticancer activity (IC50 values in µM range) . Hexoxyethyl vs.

- Alkyl/Heteroatom-Substituted Acetamides: N-Hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide (): Features a branched alkyl-ether chain, demonstrating how ether linkages improve solubility while maintaining hydrophobic interactions. Such compounds are explored in surfactants and drug delivery . N-(2-Hydroxyethyl)acetamide (): The hydroxyethyl group enhances hydrophilicity, making it a common moisturizer in cosmetics. The hexoxyethyl analog’s longer chain may reduce water solubility but increase skin penetration .

- Heterocyclic Acetamides: Pyridazinone-linked Acetamides (): These act as FPR2 agonists, with bromophenyl groups enabling specific receptor binding. The hexoxyethyl group’s ether oxygen may mimic heterocyclic hydrogen-bonding motifs but lacks aromaticity . Benzothiazole-sulfonamide Acetamides (): Exhibit antimicrobial activity via sulfonamide pharmacophores. The hexoxyethyl chain’s lack of sulfonamide groups may limit antibacterial efficacy but could synergize with other moieties .

Physicochemical Properties

- Solubility : The hexoxyethyl chain likely reduces water solubility compared to hydroxyethyl () or methoxyphenyl () derivatives but improves lipid solubility.

- Melting Point : Flexible ether chains typically lower melting points relative to rigid aryl-substituted acetamides (e.g., 3-chlorophenyl derivatives in ).

- Synthetic Accessibility: Introducing the hexoxyethyl group may require etherification of ethanolamine followed by acetylation, similar to routes in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.